molecular formula C23H22Cl2N2O2S B6517072 3-(2,4-dichlorophenyl)-1-(4-methoxybenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione CAS No. 899917-68-1

3-(2,4-dichlorophenyl)-1-(4-methoxybenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione

Cat. No.: B6517072
CAS No.: 899917-68-1
M. Wt: 461.4 g/mol
InChI Key: JEILOIQSCMIZQO-UHFFFAOYSA-N
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Description

The compound 3-(2,4-dichlorophenyl)-1-(4-methoxybenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione is a nitrogen-containing spirocyclic derivative with a unique structural framework. Key features include:

  • Core structure: A 1,4-diazaspiro[4.6]undec-3-ene-2-thione backbone, which provides conformational rigidity due to the spiro junction between the six-membered and four-membered rings.
  • Substituents: A 2,4-dichlorophenyl group at position 3 and a 4-methoxybenzoyl group at position 1. The electron-withdrawing chlorine atoms and methoxy group likely influence electronic properties and binding interactions.
  • Molecular formula: Hypothetically extrapolated as C22H19Cl2N2O2S (molecular weight ~470.4), based on similar analogs .

Properties

IUPAC Name

[2-(2,4-dichlorophenyl)-3-sulfanylidene-1,4-diazaspiro[4.6]undec-1-en-4-yl]-(4-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22Cl2N2O2S/c1-29-17-9-6-15(7-10-17)21(28)27-22(30)20(18-11-8-16(24)14-19(18)25)26-23(27)12-4-2-3-5-13-23/h6-11,14H,2-5,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEILOIQSCMIZQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N2C(=S)C(=NC23CCCCCC3)C4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Data Table: Key Structural and Physicochemical Comparisons

Compound ID Substituents (Position) Spiro System Molecular Formula Molecular Weight Key Properties/Applications References
Target Compound (Hypothetical) 2,4-Cl2-Ph (3), 4-MeO-Bz (1) [4.6] C22H19Cl2N2O2S ~470.4 High polarity, potential CNS agent N/A
Compound 1 2,4-Cl2-Ph (3), 4-Me-Bz (1) [4.6] C23H22Cl2N2OS 445.4 Agrochemical intermediate
Compound 2 3-F-Ph (3) [4.6] C15H17FN2S 276.37 Fragment-based drug discovery
Compound 3 2,4-Cl2-Ph (3), 8-Me (spiro) [4.5] C15H16Cl2N2S 327.27 Limited solubility
Compound 4 3-Cl-Ph (3), 4-MeO-Bz (1) [4.6] C22H20ClN2O2S 435.9 Antifungal activity (inferred)

Research Findings and Implications

  • Halogen Influence: Dichlorophenyl derivatives exhibit higher binding affinity to hydrophobic pockets in receptors but may incur higher metabolic toxicity compared to mono-halogenated analogs .
  • Spiro Ring Flexibility : The [4.6] spiro system offers a balance between rigidity and adaptability, making it favorable for optimizing pharmacokinetic profiles in drug design .

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